6-O-Methyldeoxyguanosine

Chemical Synthesis Nucleoside Chemistry DNA Adducts

Quantifying promutagenic DNA adducts from alkylating chemotherapeutics requires stable, isomer-specific standards. N7-MedG degrades rapidly (t½ 2 days), compromising assay accuracy. • **Analytical gold standard:** LC-UV-MS-MS validated with LOD 43 fmol, LOQ 0.085 pmol - superior to N7-MedG. • **Stable reference:** >11-day ambient half-life enables reproducible handling and long-term storage. • **Synthesis control:** Essential low-potency baseline for AGT/MGMT inhibitor screening in chemo-sensitization programs. Supplied as a crystalline solid, purity verified by HPLC.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B15140847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyldeoxyguanosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6-,7-/m1/s1
InChIKeyBCKDNMPYCIOBTA-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methyldeoxyguanosine Overview


6-O-Methyldeoxyguanosine (O6-Methyl-2′-deoxyguanosine, CAS 964-21-6) is a purine 2′-deoxyribonucleoside having O6-methylguanine as the nucleobase . It is a promutagenic DNA adduct formed by methylating carcinogens and serves as a critical biochemical tool for investigating DNA alkylation damage, repair pathways (especially O6-alkylguanine-DNA alkyltransferase/AGT/MGMT activity), and mutagenesis [1]. The compound is supplied as a high-purity solid (≥98%) and is used in vitro to model O6-alkylguanine lesions .

6-O-Methyldeoxyguanosine Uniqueness


6-O-Methyldeoxyguanosine cannot be simply interchanged with other O6-alkylguanine analogs or unmodified deoxyguanosine in experimental systems. Its small methyl group confers distinct physicochemical properties, such as a half-life of 122 hours in alkyl-transfer systems, which differs from other O6-alkylguanines [1]. Critically, the repair kinetics of O6-methyldeoxyguanosine by AGT/MGMT are sequence-context dependent, with neighboring 5-methylcytosine significantly altering repair rates in a manner not observed for O6-ethylguanine [2]. Furthermore, its mutagenic efficiency (approx. 0.4) is distinct from that of O6-ethylguanine, which has a lower mutation frequency (approx. 11% vs. 19%) in mammalian cells [3]. Substituting with unmodified deoxyguanosine or other O6-alkyl analogs will yield fundamentally different experimental outcomes in DNA damage, repair, and mutagenesis studies.

6-O-Methyldeoxyguanosine Comparative Evidence


Chemical Stability vs. N7-Methyldeoxyguanosine

The synthesis of 6-O-Methyldeoxyguanosine (O6mdGuo) requires a specific multi-step route involving protection of deoxyguanosine, chlorination at the 6-position, and methoxylation, which differs fundamentally from the synthesis of unmodified 2'-deoxyguanosine and other O6-alkyl analogs. A key step is the preparation of 6-chloro-3′,5′-di-O-acetyl deoxyguanosine followed by conversion to O6-methyldeoxyguanosine with sodium methoxide [1]. This route is distinct from the synthesis of O6-benzyl-2'-deoxyguanosine, which requires benzylation rather than methylation [2]. The specific chlorination step is not required for unmodified deoxyguanosine.

Chemical Synthesis Nucleoside Chemistry DNA Adducts

LC-MS/MS Sensitivity vs. N7-Methyldeoxyguanosine

6-O-Methyldeoxyguanosine (O6-MedG) exhibits significantly greater stability than the isomeric N7-methyldeoxyguanosine (N7-MedG) adduct, a critical consideration for analytical workflows and experimental design. At room temperature, the half-life of O6-MedG is at least 11 days, while N7-MedG has a half-life of only 2 days [1]. This differential stability is also observed in alkyl-transfer systems, where the half-life of O6-MedG is 122 hours, with no remarkable dependence on the N-9 substituent [2]. In contrast, a compound lacking the 2-NH2 group undergoes demethylation about three times faster, and a compound lacking the imidazole moiety undergoes demethylation about 2.5 times more slowly [2].

DNA Adduct Stability Chemical Stability LC-MS

Polymerase Bypass by Human Polymerase ν

The repair kinetics of 6-O-Methyldeoxyguanosine (O6-Me-dG) by O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) are not uniform but are significantly modulated by the local DNA sequence context, particularly the methylation status of adjacent cytosines. In p53 codon 245 and 248 sequences, the presence of 5-methylcytosine (MeC) hindered AGT repair of O6-Me-dG. In contrast, in p53 codon 158, cytosine methylation slightly increased the repair rate [1]. This sequence-dependent modulation of repair kinetics has not been reported to the same extent for O6-ethylguanine or O6-benzylguanine adducts, which generally exhibit slower or different repair profiles [2]. Second-order rate constants for O6-Me-dG repair vary significantly depending on the local sequence, whereas O6-ethylguanine repair rate constants are consistently lower (e.g., 3.0×10⁵ M⁻¹s⁻¹ vs. 3.6×10⁶ M⁻¹s⁻¹ in a specific assay) [2].

DNA Repair AGT MGMT Kinetics

AGT Depletion Potency Ranking

The mutagenic efficiency of 6-O-Methyldeoxyguanosine (O6-MeG) is distinct from that of O6-ethylguanine (O6-EtG), a finding with implications for experimental design in mutagenesis studies. In site-specific mutagenesis assays in mammalian cells, O6-MeG induces a mutation frequency of approximately 19%, while O6-EtG induces a mutation frequency of approximately 11% [1]. Furthermore, in vitro studies with DNA polymerase I show that the mutagenic efficiency of O6-MeG is constant at approximately 0.4 over a wide range of dTTP and dCTP concentrations [2]. This differs from O6-EtG, which exhibits a different concentration dependence and lower overall mutagenic potential in some systems [2].

Mutagenesis DNA Polymerase O6-Alkylguanine

Sequence-Specific Adduct Formation

6-O-Methyldeoxyguanosine (O6mdGuo) exhibits unique conformational flexibility compared to the ribonucleoside analog O6-methylguanosine (O6mGuo). NMR studies reveal that O6mdGuo molecules exist in nearly equal populations of anti (including high anti) and syn glycosidic conformations in solution [1]. In contrast, O6mGuo predominantly adopts a syn conformation [1]. Additionally, while both compounds show a predominance of C(2')-endo sugar puckering, O6mdGuo has a significant contribution from C(1')-exo puckering, which is not observed in O6mGuo [1]. This conformational equilibrium is directly relevant to base-pairing fidelity and DNA polymerase interactions.

NMR Spectroscopy Conformational Analysis Nucleoside Structure

O6-Methylguanine Pharmacokinetics in Mice

6-O-Methyldeoxyguanosine (O6-MedG) and O6-Benzyl-2'-deoxyguanosine (dBG) represent distinct classes of O6-alkylguanine analogs with fundamentally different biological activities. While both are substrates for MGMT, dBG is a potent inhibitor and depletes MGMT activity in vivo, a property not shared by O6-MedG [1]. In vitro, dBG is a 10-fold less potent MGMT inactivator than O6-benzylguanine (BG) [2], but in vivo, it shows prolonged MGMT suppression and crosses the blood-brain barrier due to its unique pharmacokinetics [1]. In contrast, O6-MedG is not an MGMT inhibitor; its primary utility is as a model adduct for studying repair kinetics and mutagenesis [3]. The order of potency for AGT depletion in cell-free extracts is O6-(p-Y-benzyl)-guanine > dBG > O6-methylguanine, placing O6-MedG at the low end of the potency scale [4].

MGMT Inhibition Chemosensitization Alkylating Agents

6-O-Methyldeoxyguanosine Applications


LC-MS/MS Assay Development for DNA Methylation

Researchers studying the impact of CpG island methylation on DNA repair should select 6-O-Methyldeoxyguanosine. As demonstrated by Guza et al., AGT-mediated repair of O6-Me-dG is significantly modulated by the presence of 5-methylcytosine in a sequence-dependent manner, with repair being hindered in p53 codons 245 and 248 but slightly increased in codon 158 [1]. This nuanced, context-dependent repair kinetics are not well-characterized for other O6-alkylguanine analogs, making O6-Me-dG the superior choice for studies exploring the intersection of DNA repair and epigenetics [1]. Unmodified deoxyguanosine or O6-ethylguanine cannot recapitulate this specific biological response.

DNA Substrates for Translesion Synthesis Studies

For experiments requiring a robust and quantifiable mutagenic readout from O6-alkylguanine lesions, 6-O-Methyldeoxyguanosine offers a distinct advantage. Site-specific mutagenesis assays show that O6-Me-dG induces a ~19% mutation frequency in mammalian cells, which is approximately 1.7-fold higher than that induced by O6-ethylguanine (~11%) [2]. This higher and well-characterized mutagenic efficiency provides a stronger signal-to-noise ratio for detecting mutagenic events and for evaluating the protective effects of DNA repair pathways or chemopreventive agents. Using O6-ethylguanine would yield a lower mutation frequency, potentially masking subtle effects.

Sequence Context Effects on DNA Damage and Repair

Analytical chemists and toxicologists developing LC-MS methods for DNA adduct quantification should prioritize 6-O-Methyldeoxyguanosine due to its exceptional stability. The adduct is stable at room temperature for at least 11 days, whereas the isomeric N7-methylguanine adduct has a half-life of only 2 days [3]. This 5.5-fold difference in stability simplifies sample handling, reduces the risk of analyte degradation during sample preparation and storage, and ensures more accurate and reproducible quantification over extended periods. This is a critical practical consideration that differentiates O6-MedG from less stable adducts [3].

AGT Inhibitor Screening Control

Investigators using in vitro transcription or polymerase bypass assays to study lesion-induced miscoding should select 6-O-Methyldeoxyguanosine over the ribonucleoside analog O6-methylguanosine. NMR data show that O6mdGuo exists in a dynamic equilibrium between anti and syn glycosidic conformations, whereas O6mGuo is predominantly fixed in the syn conformation [4]. This conformational flexibility in the deoxyribonucleoside is more representative of the behavior of the adduct in a DNA strand and may lead to a wider range of base-pairing outcomes, providing a more physiologically relevant model for studying polymerase fidelity and the origins of mutation spectra [4].

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